8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one

Catalog No.
S740513
CAS No.
35296-14-1
M.F
C15H19NO2
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one

CAS Number

35296-14-1

Product Name

8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one

IUPAC Name

8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C15H19NO2/c17-14-6-7-15(18-14)8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2

InChI Key

BNUHTBRIFCCBFM-UHFFFAOYSA-N

SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1=O

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1=O

Application in Organic Process Research & Development

The Specific Scientific Field: This compound is used in the field of Organic Process Research & Development .

A Comprehensive and Detailed Summary of the Application: Spirocyclic ring systems, such as “8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one”, are useful intermediates in the design and synthesis of medicinally active agents and are commonly found as cores in natural products .

A Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of a key intermediate, Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine, was examined. While multigram quantities of the racemic material could be made from the reduction of an energetic azide intermediate, larger scale reactions and a chiral synthesis required further investigations . A continuous three-step flow process was used to scale the formation and reduction of an azide intermediate, and a transaminase was used to prepare the desired enantiomer in high yield and enantiomeric excess .

A Thorough Summary of the Results or Outcomes Obtained: The use of a continuous three-step flow process and a transaminase allowed for the preparation of the desired enantiomer in high yield and enantiomeric excess .

Application in Organic Synthesis

The Specific Scientific Field: This compound is used in the field of Organic Synthesis .

A Comprehensive and Detailed Summary of the Application: “8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one” is a useful intermediate in the design and synthesis of medicinally active agents. It is commonly found as cores in natural products .

A Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of this compound involves the use of a continuous three-step flow process to scale the formation and reduction of an azide intermediate . This process has the features of stereoselectivity and the absence of formation of strongly acidic or basic byproducts .

A Thorough Summary of the Results or Outcomes Obtained: The use of a continuous three-step flow process allows for the efficient and safe synthesis of “8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one”. It leads to considerable interest in the development of organic synthetic methods .

8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a chemical compound classified as a spirocyclic compound, characterized by a unique bicyclic structure. Its molecular formula is C15H19NO2C_{15}H_{19}NO_2 and it has a molecular weight of approximately 245.32 g/mol. The compound features a benzyl group attached to a spirocyclic framework that includes an oxygen atom and a nitrogen atom within the ring system. This structural configuration contributes to its potential biological activity and utility in various applications.

, including:

  • Reduction: 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one can be reduced using agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
  • Oxidation: It can be oxidized using common oxidizing agents, which may yield corresponding oxides or other functional groups.
  • Nucleophilic Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are facilitated by typical organic solvents like dichloromethane and tetrahydrofuran, often in the presence of catalysts for improved efficiency.

Research indicates that 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one exhibits notable biological activities. It has been studied for its potential pharmacological properties, including:

  • Antinociceptive Effects: The compound has been investigated for its ability to alleviate pain, potentially through modulation of the endocannabinoid system.
  • Antidepressant Activity: Preliminary studies suggest it may have effects on mood regulation, indicating potential use in treating depression.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one can be achieved through various methods:

  • From Benzaldehyde and 1-Oxa-8-azaspiro[4.5]decan-2-one: This method involves reacting benzaldehyde with 1-Oxa-8-azaspiro[4.5]decan-2-one in the presence of sodium tris(acetoxy)borohydride and triethylamine in dichloromethane.
  • Alternative Synthetic Routes: Other synthetic pathways may involve different starting materials or conditions, emphasizing the versatility of approaches to obtain this compound .

8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential lead compound for drug development targeting pain relief and mood disorders.
  • Chemical Research: The compound serves as an important intermediate in organic synthesis and medicinal chemistry, facilitating the development of new therapeutic agents.

Studies on the interactions of 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one with biological targets are ongoing. Initial findings suggest that it may interact with receptors involved in pain modulation and neurotransmission. Understanding these interactions is crucial for assessing its therapeutic efficacy and safety profile.

Several compounds share structural similarities with 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, which include:

Compound NameStructural FeaturesUnique Properties
1-Oxa-8-azaspiro[4.5]decaneLacks benzyl groupSimpler structure; different biological activity
3-Methoxy-1-Oxa-8-Azaspiro[4.5]decaneContains methoxy groupPotentially altered reactivity due to methoxy substituent
1,4-Dioxa-8-Azaspiro[4.5]decaneAdditional oxygen atomMay exhibit different solubility and stability characteristics

The uniqueness of 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one lies in its specific spirocyclic structure combined with the benzyl group, which influences both its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

2.1

Wikipedia

8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one

Dates

Last modified: 08-15-2023

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